molecular formula C10H14FNO B13553849 2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol

2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol

Katalognummer: B13553849
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: KLYGISBPZVRHDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol typically involves the reaction of 2-Fluoro-4-methylaniline with suitable reagents. One common method is the Leimgruber-Batcho reaction, which is used to prepare the intermediate 6-chloro-5-fluoroindole . This intermediate can then be further reacted to produce the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce different functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds, while the hydroxyl group can participate in various chemical interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-2-(2-fluoro-5-methylphenyl)propan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions .

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

2-amino-2-(2-fluoro-5-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-3-4-9(11)8(5-7)10(2,12)6-13/h3-5,13H,6,12H2,1-2H3

InChI-Schlüssel

KLYGISBPZVRHDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)F)C(C)(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.